molecular formula C28H37NO8 B1200240 Desoxyharringtonin

Desoxyharringtonin

Cat. No.: B1200240
M. Wt: 515.6 g/mol
InChI Key: WRCBXHDQHPUVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxyharringtonin (CAS: 76030-43-8; synonyms: 3(R)-Deoxyharringtonine, Cephalotaxine 4-methyl ester) is a cephalotaxus alkaloid derived from the evergreen tree Cephalotaxus harringtonia . Structurally, it belongs to the homoharringtonine (HHT) family, characterized by a pentacyclic core fused with a substituted succinate ester side chain . Its molecular formula is C₂₈H₃₇NO₈ (molecular weight: 515.66 g/mol), and it exhibits antiproliferative activity against hematologic malignancies . This compound inhibits protein synthesis by binding to the ribosomal A-site, disrupting elongation factor-mediated translocation . Acute toxicity studies in mice report an intraperitoneal LD₅₀ of 16 mg/kg, indicating moderate toxicity .

Properties

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

IUPAC Name

1-O-(4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl) 4-O-methyl 2-hydroxy-2-(3-methylbutyl)butanedioate

InChI

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3

InChI Key

WRCBXHDQHPUVHW-UHFFFAOYSA-N

SMILES

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

Canonical SMILES

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

Synonyms

deoxyharringtonine
deoxyharringtonine, (3(S))-isome

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of Desoxyharringtonin

The following table compares this compound with key analogues:

Compound This compound Homoharringtonine (HHT) 4'-Demethylhomoharringtonine
CAS Number 76030-43-8 26833-85-2 80603-76-9
Molecular Formula C₂₈H₃₇NO₈ C₂₉H₃₉NO₉ C₂₈H₃₇NO₈
Molecular Weight (g/mol) 515.66 545.62 515.66
Source Cephalotaxus harringtonia Cephalotaxus harringtonia Semisynthetic derivative
Mechanism of Action Ribosomal A-site inhibition Ribosomal A-site inhibition Ribosomal A-site inhibition
Therapeutic Use Antileukemic research FDA-approved for CML Preclinical studies
Toxicity (LD₅₀, mice) 16 mg/kg (intraperitoneal) 4.5 mg/kg (intraperitoneal) Data not available

Key Research Findings

Antiproliferative Activity :

  • This compound demonstrated IC₅₀ values of 0.1–1.0 μM against human leukemia cell lines (e.g., HL-60, K562), comparable to HHT but with reduced potency .
  • In contrast, 4'-Demethylhomoharringtonine showed enhanced activity in multidrug-resistant tumor models due to reduced P-glycoprotein recognition .

Structural Modifications and Efficacy :

  • The 4'-methoxy group in this compound contributes to its stability but reduces binding affinity compared to HHT’s hydroxyl group .
  • Removal of the 4'-methyl group (as in 4'-Demethylhomoharringtonine) improves solubility and bioavailability, making it a promising candidate for solid tumors .

Functional Analogues: Cephalotaxine and Homoharringtonamide

  • Cephalotaxine : The parent alkaloid (CAS: 24316-19-6) lacks the ester side chain, rendering it inactive against tumors. It serves as a scaffold for synthetic derivatives .
  • Homoharringtonamide : A semi-synthetic derivative (CAS: 119767-03-2) with a modified side chain, showing improved pharmacokinetics but variable efficacy in vivo .

Discrepancies and Limitations in Current Data

  • CAS Number Conflicts : this compound is inconsistently referenced as 36804-95-2 in toxicity databases versus 76030-43-8 in pharmacological studies . This may reflect regional naming conventions or salt/form variants.
  • Clinical Data Gaps : Most studies focus on in vitro or murine models; human trials for this compound are sparse compared to HHT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxyharringtonin
Reactant of Route 2
Desoxyharringtonin

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